molecular formula C16H24N2O2 B4829881 3-methoxy-N-(1-propylpiperidin-4-yl)benzamide

3-methoxy-N-(1-propylpiperidin-4-yl)benzamide

Cat. No.: B4829881
M. Wt: 276.37 g/mol
InChI Key: XTBCIYBKIQUAQD-UHFFFAOYSA-N
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Description

3-methoxy-N-(1-propylpiperidin-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group attached to the benzene ring and a propylpiperidine moiety linked to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(1-propylpiperidin-4-yl)benzamide typically involves the following steps:

    Formation of the Piperidine Intermediate: The synthesis begins with the preparation of 1-propylpiperidine. This can be achieved through the reductive amination of 4-piperidone with propylamine in the presence of a reducing agent such as sodium cyanoborohydride.

    Coupling with 3-Methoxybenzoic Acid: The next step involves the coupling of the 1-propylpiperidine intermediate with 3-methoxybenzoic acid. This can be accomplished using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst.

    Purification: The final product, this compound, is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(1-propylpiperidin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 3-hydroxy-N-(1-propylpiperidin-4-yl)benzamide.

    Reduction: The amide group can be reduced to form the corresponding amine, resulting in 3-methoxy-N-(1-propylpiperidin-4-yl)benzylamine.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents.

Major Products Formed

    Oxidation: 3-hydroxy-N-(1-propylpiperidin-4-yl)benzamide

    Reduction: 3-methoxy-N-(1-propylpiperidin-4-yl)benzylamine

    Substitution: Various substituted benzamides depending on the nucleophile used

Scientific Research Applications

3-methoxy-N-(1-propylpiperidin-4-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: The compound’s derivatives may be explored for use in various industrial processes, including the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(1-propylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy group and the propylpiperidine moiety play crucial roles in binding to these targets, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-methoxy-N-(1-ethylpiperidin-4-yl)benzamide
  • 3-methoxy-N-(1-butylpiperidin-4-yl)benzamide
  • 3-methoxy-N-(1-propylpiperidin-4-yl)benzoate

Uniqueness

3-methoxy-N-(1-propylpiperidin-4-yl)benzamide is unique due to its specific structural features, such as the propyl group on the piperidine ring and the methoxy group on the benzene ring. These features contribute to its distinct pharmacological and chemical properties, differentiating it from other similar compounds.

Properties

IUPAC Name

3-methoxy-N-(1-propylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-3-9-18-10-7-14(8-11-18)17-16(19)13-5-4-6-15(12-13)20-2/h4-6,12,14H,3,7-11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTBCIYBKIQUAQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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